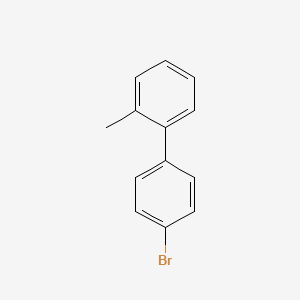

4'-Bromo-2-methyl-1,1'-biphenyl

概要

説明

4’-Bromo-2-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10Br It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and a methyl group at the 2 position

準備方法

Synthetic Routes and Reaction Conditions

4’-Bromo-2-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-methyl-1,1’-biphenyl-4-boronic acid with a brominating agent in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 4’-Bromo-2-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high purity and yield of the final product .

化学反応の分析

Types of Reactions

4’-Bromo-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form different biphenyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

Substitution: Products include various substituted biphenyls depending on the nucleophile used.

Oxidation: Products include 4’-bromo-2-methylbenzoic acid or 4’-bromo-2-methylbenzaldehyde.

Reduction: Products include 2-methyl-1

科学的研究の応用

Synthesis of Pharmaceuticals

One of the primary applications of 4'-Bromo-2-methyl-1,1'-biphenyl is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a precursor for various drugs due to its ability to undergo further chemical transformations. For instance, it can be used in the synthesis of analgesics and anti-inflammatory drugs, where the bromine atom can facilitate nucleophilic substitution reactions essential for creating complex drug molecules .

Agrochemical Production

The compound is also utilized in the agrochemical sector. It acts as an intermediate in the production of herbicides and pesticides. The bromine substitution enhances the biological activity of the resulting agrochemicals, making them more effective against pests and weeds .

Liquid Crystal Displays

This compound has applications in the development of liquid crystals used in display technologies. Its unique molecular structure allows it to exhibit liquid crystalline properties, which are crucial for the functioning of LCDs (Liquid Crystal Displays). The compound's ability to manipulate light makes it valuable in electronic devices .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing a new class of analgesics. Researchers found that by modifying the bromine substituent, they could enhance the pharmacological properties of the resulting compounds. The synthesized drugs showed improved efficacy in pain management compared to existing medications .

Case Study 2: Agrochemical Development

In another study focusing on agrochemicals, this compound was used as a starting material for developing a novel herbicide. The resulting compound exhibited significant herbicidal activity against common agricultural weeds while demonstrating low toxicity to non-target organisms. This finding highlights its potential for sustainable agricultural practices .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced efficacy and specificity |

| Agrochemicals | Precursor for herbicides and pesticides | Effective pest control with reduced toxicity |

| Liquid Crystals | Component in LCD technology | Improved display quality |

特性

CAS番号 |

106475-19-8 |

|---|---|

分子式 |

C13H11Br |

分子量 |

247.13 g/mol |

IUPAC名 |

1-bromo-4-(2-methylphenyl)benzene |

InChI |

InChI=1S/C13H11Br/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3 |

InChIキー |

WXRCHIFZEUELKP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)Br |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。